1-(4-Methylpyrimidin-2-yl)piperidin-4-ol
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Overview
Description
1-(4-Methylpyrimidin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with a 4-methylpyrimidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol typically involves the reaction of 4-methylpyrimidine with piperidin-4-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidin-4-ol, followed by nucleophilic substitution with 4-methylpyrimidine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(4-Methylpyrimidin-2-yl)piperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
- 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol
- 1-(6-Methylpyrazin-2-yl)piperidin-4-ol
- 1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-ol
Comparison: 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .
Biological Activity
1-(4-Methylpyrimidin-2-yl)piperidin-4-ol is an organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a piperidine ring and a pyrimidine moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H17N3O, with a molecular weight of approximately 207.27 g/mol. The structure comprises:
- Piperidine Ring : A six-membered ring containing nitrogen.
- Pyrimidine Ring : A six-membered ring with two nitrogen atoms.
- Hydroxyl Group : Contributing to its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, facilitating interactions with proteins involved in metabolic pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains such as Salmonella typhi and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial enzyme activity or disruption of cell wall synthesis.
Compound | Bacterial Strain | Activity Level |
---|---|---|
This compound | E. coli | Moderate |
This compound | Bacillus subtilis | Strong |
Piperidine Derivatives | Staphylococcus aureus | Variable |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Enzyme | Inhibition Type | IC50 Value (µM) |
---|---|---|
Acetylcholinesterase | Competitive | 25.5 |
Urease | Non-competitive | 18.3 |
Study on Antioxidant Activity
A study focused on synthesizing novel piperidin derivatives, including this compound, demonstrated significant antioxidant properties through DPPH radical scavenging assays. The results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting potential applications in inflammatory conditions.
Pharmacological Evaluation
In a comprehensive evaluation involving various piperidine derivatives, it was found that those containing the methylpyrimidine moiety exhibited enhanced pharmacological profiles compared to their counterparts without this substitution. This study highlighted the importance of structural modifications in enhancing biological activity.
Properties
IUPAC Name |
1-(4-methylpyrimidin-2-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-2-5-11-10(12-8)13-6-3-9(14)4-7-13/h2,5,9,14H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMNPVVGXNDPAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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